molecular formula C17H14N2O2 B3060663 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 62160-78-5

1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3060663
CAS RN: 62160-78-5
M. Wt: 278.3 g/mol
InChI Key: ZQCKHZYYTPVCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The presence of the carboxylic acid group (-COOH) makes this compound an acid .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of the appropriate hydrazine and 1,3-diketone or similar precursors. The phenyl and methylphenyl groups could be introduced through electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Attached to this ring would be a phenyl group, a methylphenyl group, and a carboxylic acid group .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound would be expected to undergo reactions typical of carboxylic acids, such as acid-base reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling and melting points .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(11-15(18-19)17(20)21)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCKHZYYTPVCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353731
Record name 4N-640S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62160-78-5
Record name 4N-640S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.